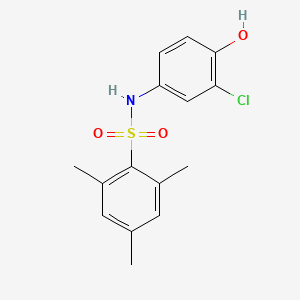
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as CHS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHS is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2-NH2) attached to a benzene ring. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is able to induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
In addition to its anti-tumor activity, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to exhibit a number of other biochemical and physiological effects. For example, studies have shown that N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide can inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is in the development of new cancer therapies based on N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its derivatives. Researchers are also investigating the potential use of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide in the treatment of other diseases, such as inflammatory disorders and bacterial infections. Additionally, there is ongoing research into the mechanisms of action of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide, which could lead to a better understanding of its potential uses in scientific research.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be achieved through a multi-step reaction process. The starting material for the synthesis is 3-chloro-4-hydroxybenzoic acid, which is first converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonamide in the presence of a base such as triethylamine to yield the final product, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide exhibits potent anti-tumor activity, with the ability to induce apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-6-10(2)15(11(3)7-9)21(19,20)17-12-4-5-14(18)13(16)8-12/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBYRPVVKGMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)

![3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5878349.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![N~2~,N~2~-diethyl-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2,4-thiophenedicarboxamide](/img/structure/B5878363.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid](/img/structure/B5878364.png)

![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)



![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)
